molecular formula C17H13ClN2O3 B2904352 (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 903178-59-6

(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No.: B2904352
CAS No.: 903178-59-6
M. Wt: 328.75
InChI Key: VBPLWWCFKSKWHC-UHFFFAOYSA-N
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Description

(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a chloro and methoxy substituent on the phenyl ring, a cyano group, and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, 3-hydroxybenzaldehyde, and malononitrile.

    Condensation Reaction: The key step involves a condensation reaction between 3-hydroxybenzaldehyde and malononitrile in the presence of a base to form the intermediate 2-cyano-3-(3-hydroxyphenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 3-chloro-4-methoxyaniline under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, making it a candidate for drug development.

Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects in various diseases.

    Drug Design: Used as a scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways involved in disease processes or biological functions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-Chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group.

    (Z)-N-(4-Methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide: Lacks the chloro group.

    (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Hydroxy group is on a different position.

Uniqueness

    Functional Groups: The combination

Properties

IUPAC Name

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-6-5-13(9-15(16)18)20-17(22)12(10-19)7-11-3-2-4-14(21)8-11/h2-9,21H,1H3,(H,20,22)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLWWCFKSKWHC-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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